molecular formula C15H11ClN2S2 B5319870 2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine

2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine

Cat. No. B5319870
M. Wt: 318.8 g/mol
InChI Key: YGRJLIATQMDUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. This compound is also known as CPTH2 and is a potent inhibitor of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. In

Mechanism of Action

The mechanism of action of CPTH2 involves the inhibition of HATs, which are enzymes that acetylate histones, thereby regulating gene expression. CPTH2 binds to the active site of HATs and prevents them from acetylating histones, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
CPTH2 has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and to induce apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTH2 in lab experiments is its high potency and specificity for HATs. This makes it a valuable tool for studying the role of HATs in various biological processes. However, one of the limitations of using CPTH2 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on CPTH2. One possible direction is to investigate its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other proteins and enzymes. Additionally, further research is needed to determine the optimal dosage and administration of CPTH2 for different experimental settings.
Conclusion:
In conclusion, CPTH2 is a chemical compound that has significant potential for scientific research. Its ability to inhibit HATs makes it a valuable tool for studying the regulation of gene expression and its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in lab experiments.

Synthesis Methods

The synthesis method of CPTH2 involves the reaction of 2-chloropyridine with 2-aminothiazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-chloro-1-(chloromethyl)benzene in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CPTH2 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of HATs, which are enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have a significant impact on various biological processes.

properties

IUPAC Name

2-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-13-6-2-1-5-12(13)15-18-11(10-20-15)9-19-14-7-3-4-8-17-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJLIATQMDUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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